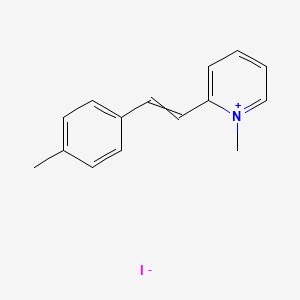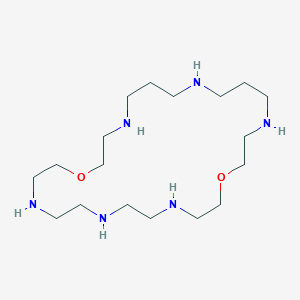
1,13-Dioxa-4,7,10,16,20,24-hexaazacyclohexacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,13-Dioxa-4,7,10,16,20,24-hexaazacyclohexacosane: is a macrocyclic ligand known for its ability to form stable complexes with various metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,13-Dioxa-4,7,10,16,20,24-hexaazacyclohexacosane can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves the formation of intermediate compounds, which are then cyclized to form the final macrocyclic structure. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques to obtain the final product in industrial quantities .
Chemical Reactions Analysis
Types of Reactions: 1,13-Dioxa-4,7,10,16,20,24-hexaazacyclohexacosane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as copper, nickel, zinc, cobalt, and cadmium.
Substitution Reactions: The compound can undergo substitution reactions where one or more of its atoms or groups are replaced by other atoms or groups under specific conditions.
Common Reagents and Conditions:
Conditions: Reactions are typically carried out at controlled temperatures and pH levels to ensure optimal yields and selectivity.
Major Products:
Scientific Research Applications
1,13-Dioxa-4,7,10,16,20,24-hexaazacyclohexacosane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,13-Dioxa-4,7,10,16,20,24-hexaazacyclohexacosane involves its ability to form stable complexes with metal ions. The macrocyclic structure of the compound provides a cavity that can accommodate metal ions, leading to the formation of stable metal-ligand complexes. These complexes can then participate in various chemical and biological processes, depending on the specific metal ion and the environment .
Comparison with Similar Compounds
1,4,7,10,13,16-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane:
1,15-Dioxa-4,8,12,18,22,26-hexaazacyclooctacosane: Another macrocyclic ligand with a larger ring size, used in coordination chemistry and metal ion studies.
Uniqueness: 1,13-Dioxa-4,7,10,16,20,24-hexaazacyclohexacosane is unique due to its specific ring size and the presence of both oxygen and nitrogen donor atoms. This combination allows it to form highly stable complexes with a wide range of metal ions, making it a versatile ligand for various applications .
Properties
CAS No. |
105763-01-7 |
|---|---|
Molecular Formula |
C18H42N6O2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
1,13-dioxa-4,7,10,16,20,24-hexazacyclohexacosane |
InChI |
InChI=1S/C18H42N6O2/c1-3-19-4-2-6-21-12-16-26-18-14-24-10-8-22-7-9-23-13-17-25-15-11-20-5-1/h19-24H,1-18H2 |
InChI Key |
XDOLAAYOZBWKFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCCNCCOCCNCCNCCNCCOCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


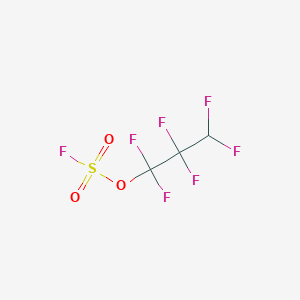
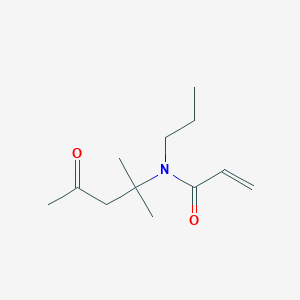
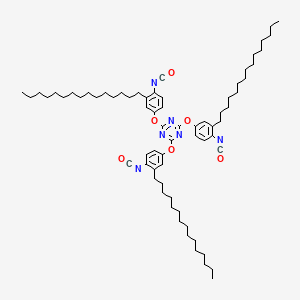
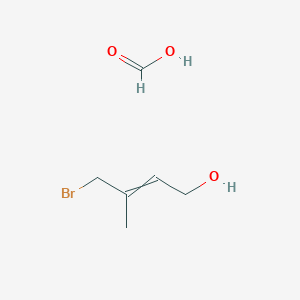
![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)
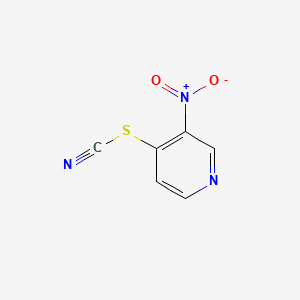
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
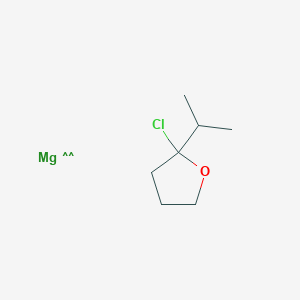
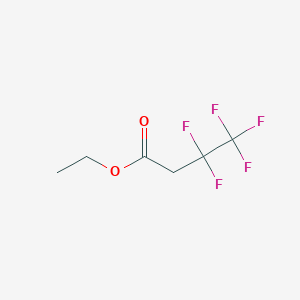


![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)

